

Introduction: Unveiling a Key Intermediate in Thyroid Hormone Research

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Compound of Interest

Compound Name: *Boc-3,5-diiodo-L-thyronine*

Cat. No.: *B062028*

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N-Boc-3,5-diiodo-L-thyronine is a synthetically modified derivative of the endogenous thyroid hormone metabolite, 3,5-diiodo-L-thyronine (T2). Its structure features the characteristic di-iodinated inner tyrosine ring linked to a hydroxyphenyl outer ring, with the critical addition of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino moiety. This Boc group is instrumental for researchers, offering enhanced stability and solubility in organic solvents, which facilitates its use in complex multi-step chemical syntheses, particularly in peptide synthesis and the development of novel thyroid hormone analogues.[1]

While not a biologically active hormone itself in this protected form, **Boc-3,5-diiodo-L-thyronine** serves as a crucial and versatile intermediate. It provides a stable and readily manipulable molecular scaffold for investigating the structure-activity relationships of thyromimetic compounds.[2] The study of its deprotected form, T2, is an active area of research, with investigations into its distinct metabolic effects, which appear to differ from the classical thyroid hormones T3 and T4.[3][4][5][6] T2 is explored for its potential to increase resting metabolic rate and influence lipid metabolism, potentially acting through mechanisms that are not solely dependent on nuclear thyroid hormone receptors (TRs), with mitochondria being a significant proposed target.[4][7] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and core applications of **N-Boc-3,5-diiodo-L-thyronine** for professionals in chemical biology and drug development.

Physicochemical and Structural Characteristics

The defining features of **N-Boc-3,5-diiodo-L-thyronine** are its iodinated aromatic rings and the bulky, lipophilic Boc protecting group. The two iodine atoms on the inner phenyl ring are critical for its classification as a thyronine derivative and significantly increase its molecular weight and influence its electronic properties. The Boc group sterically hinders the amine, preventing unwanted side reactions during subsequent synthetic steps and modifying the molecule's overall polarity.

Core Physicochemical Data

For ease of reference, the key quantitative properties of **N-Boc-3,5-diiodo-L-thyronine** are summarized below. These values are essential for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
CAS Number	178877-78-6	[8][9][10]
Molecular Formula	C ₂₀ H ₂₁ I ₂ NO ₆	[8][9]
Molecular Weight	625.2 g/mol	[8][9][10]
Appearance	White to off-white solid	[1] (Inferred from related compounds)
Purity	Typically ≥99%	[9]
Storage	Store at -20°C for long-term stability	[11][12] (Inferred from related compounds)

Molecular Structure Visualization

The three-dimensional arrangement of atoms dictates the molecule's reactivity and interactions. The following diagram illustrates the chemical structure of **N-Boc-3,5-diiodo-L-thyronine**, highlighting the core thyronine backbone, the positions of the iodine atoms, and the N-terminal Boc protecting group.

Caption: Chemical structure of **N-Boc-3,5-diiodo-L-thyronine**.

Synthetic Strategy and Workflow

The synthesis of **N-Boc-3,5-diiodo-L-thyronine** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with a protected tyrosine derivative, which is first iodinated and then coupled with a second phenolic ring.

Conceptual Synthesis Workflow

The overall logic of the synthesis involves building the thyronine ether linkage after establishing the di-iodo substitution pattern on the inner ring. This sequence is crucial because direct iodination of a pre-formed thyronine skeleton could lead to a mixture of products with iodine at various positions on both rings.

Caption: Generalized synthetic workflow for **Boc-3,5-diiodo-L-thyronine**.

Detailed Experimental Protocol: Synthesis from Boc-OMe-L-tyrosine

This protocol is adapted from established methodologies for the synthesis of di-iodinated thyronine derivatives.^[13] It represents a reliable and reproducible pathway for obtaining the target compound.

Step 1: Iodination of N-Boc-L-tyrosine methyl ester

- **Rationale:** The starting material is protected at both the amine (Boc) and carboxylic acid (methyl ester) groups to prevent side reactions. N-Iodosuccinimide (NIS) is chosen as the iodinating agent because it is an electrophilic source of iodine that selectively targets the electron-rich positions ortho to the hydroxyl group on the tyrosine ring. Dichloromethane (DCM) is a suitable inert solvent. The reaction is run at 0°C to control the reaction rate and minimize potential byproducts.
- **Procedure:**
 - Dissolve N-Boc-L-tyrosine methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
 - Cool the solution to 0°C in an ice bath.

- Add N-Iodosuccinimide (2.2 eq) portion-wise to the stirring solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
- Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume any excess iodine.
- Perform a liquid-liquid extraction using ethyl acetate and water. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product using High-Performance Flash Chromatography (HPFC) with a hexanes/ethyl acetate gradient to yield pure N-Boc-3,5-diiodo-L-tyrosine methyl ester.[\[13\]](#)

Step 2: Copper-Catalyzed Ether Linkage Formation

- Rationale: This step forms the diaryl ether bond that is characteristic of the thyronine structure. A copper(II)-mediated Chan-Lam-Evans coupling is a common strategy. It couples the di-iodinated tyrosine derivative with a boronic acid derivative of the second phenyl ring. The base is required to facilitate the reaction, and molecular sieves are used to ensure anhydrous conditions, which are critical for the efficiency of the organometallic catalyst.
- Procedure:
 - To a flame-dried flask containing 4 Å molecular sieves, add 4-(triisopropylsilyloxyphenyl) boronic acid (2.5 eq), dry copper(II) acetate (1.0 eq), and anhydrous DCM under an argon atmosphere.[\[13\]](#)
 - Add a base such as diisopropylethylamine (DIPEA) (5.0 eq) and pyridine (5.0 eq). Stir for 10 minutes.[\[13\]](#)
 - Add a solution of N-Boc-3,5-diiodo-L-tyrosine methyl ester (1.0 eq) in DCM dropwise.
 - Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

- Upon completion, filter the reaction mixture and purify the crude product via chromatography to yield the protected thyronine derivative. The silyl protecting group on the outer ring is typically cleaved during workup or purification.

Step 3: Saponification of the Methyl Ester

- Rationale: The final step to obtain the title compound is the selective cleavage of the methyl ester to reveal the free carboxylic acid. Saponification using a mild base like lithium hydroxide (LiOH) in a methanol/water system is effective and minimizes the risk of cleaving the Boc group, which requires strong acid.
- Procedure:
 - Dissolve the product from Step 2 in methanol at a cool temperature (e.g., 4°C).
 - Add a solution of lithium hydroxide (LiOH) (5.0 eq) in water.^[13]
 - Stir the reaction for 1-2 hours at 4°C, monitoring for the disappearance of the starting material by TLC.
 - Once complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
 - Extract the product with an organic solvent, dry, and concentrate to yield **N-Boc-3,5-diiodo-L-thyronine**.

Key Applications in Drug Development and Research

N-Boc-3,5-diiodo-L-thyronine is primarily a research tool, valued for its utility as a synthetic building block and a precursor to biologically active molecules.

- Intermediate for Novel Thyromimetics: The most direct application is its use as a precursor for synthesizing novel thyroid hormone analogues. The free carboxylic acid can be coupled with other molecules, or the Boc group can be removed to allow for modifications at the amine terminus. Researchers have used this scaffold to create derivatives with substitutions

at the 3' position of the outer ring to probe the binding pocket of thyroid hormone receptors.

[2]

- Precursor for Radiolabeled Tracers: The structure is ideal for the synthesis of radiolabeled compounds. For instance, incorporating radioactive iodine isotopes (e.g., ^{125}I) allows for the creation of high-specific-activity tracers used in receptor binding assays, metabolic fate studies, and in vivo imaging.[14]
- Investigating 3,5-Diiodo-L-thyronine (T2) Metabolism: By deprotecting N-**Boc-3,5-diiodo-L-thyronine**, researchers can obtain pure 3,5-diiodo-L-thyronine (T2) for biological studies.[13] T2 is an active metabolite that has garnered significant interest for its thyromimetic effects, which may be tissue-selective and potentially dissociated from the undesirable side effects (e.g., cardiac stress) of T3.[15][16][17] Studies using T2 investigate its role in increasing energy expenditure, reducing fat mass, and improving insulin sensitivity, making it a molecule of interest for metabolic disorders like obesity and hepatic steatosis.[3][6][18]

Conclusion

N-**Boc-3,5-diiodo-L-thyronine** is a cornerstone intermediate in the field of thyroid hormone research. Its chemical structure, stabilized by the Boc protecting group, provides a robust platform for the synthesis of complex analogues and radiolabeled tracers. The well-defined synthetic pathways allow for its reliable production, empowering researchers to explore the nuanced roles of thyroid hormone metabolites like T2 in regulating metabolism and to design novel thyromimetic agents with potentially improved therapeutic profiles. This guide provides the foundational chemical knowledge required for scientists and drug development professionals to effectively utilize this important compound in their research endeavors.

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